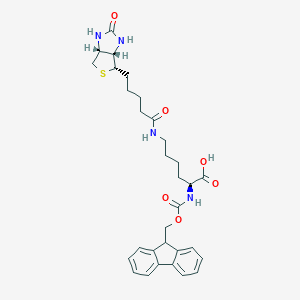

Fmoc-Lys(Biotin)-OH

Vue d'ensemble

Description

Fmoc-Lys(Biotin)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine-biotin, is a modified amino acid derivative. It combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with lysine and biotin. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to introduce biotinylated lysine residues into peptides. Biotinylation is a common technique used in biochemical assays and molecular biology for the detection and purification of proteins and nucleic acids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Biotin)-OH typically involves the following steps:

Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Biotinylation: The protected lysine is then reacted with biotin-N-hydroxysuccinimide ester (biotin-NHS) to attach the biotin moiety to the ε-amino group of lysine.

Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Lys(Biotin)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using bases like piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Biotinylation: Attachment of biotin to lysine residues using biotin-NHS.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Biotinylation: Biotin-NHS in anhydrous DMF.

Major Products:

Deprotection: Free lysine with a biotin moiety.

Coupling: Peptides with biotinylated lysine residues.

Biotinylation: Biotinylated lysine derivatives.

Applications De Recherche Scientifique

Key Applications

-

Peptide Synthesis

- Fmoc-Lys(Biotin)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) to create biotinylated peptides. This is crucial for studies involving peptide interactions and functionalities.

- Immunoassays

-

Cell Surface Receptor Studies

- Researchers use biotinylated peptides to study the localization and distribution of cell surface receptors. By tagging these peptides with fluorescent dyes, they can visualize receptor dynamics within living cells using microscopy techniques.

- Protein Isolation

- Biosensing and Molecular Imaging

Case Studies

- Detection of Cell Surface Receptors : A study utilized biotinylated peptides synthesized from this compound to investigate the distribution of a specific receptor on cancer cells. The results demonstrated enhanced visualization capabilities using fluorescent microscopy, highlighting the compound's effectiveness in receptor localization studies .

- Immunoassay Development : In another case, researchers developed an ELISA using biotinylated peptides to detect specific antibodies in serum samples. The incorporation of this compound resulted in a significant increase in assay sensitivity compared to traditional methods without biotinylation .

Mécanisme D'action

The mechanism of action of Fmoc-Lys(Biotin)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of lysine during peptide assembly, preventing unwanted side reactions. Upon deprotection, the biotinylated lysine can interact with streptavidin or avidin, forming a strong non-covalent bond. This interaction is utilized in various biochemical assays and purification techniques.

Comparaison Avec Des Composés Similaires

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Biotin)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of biotin.

Fmoc-Lys(5-Fam)-OH: Contains a 5-carboxyfluorescein (5-Fam) moiety instead of biotin, used for fluorescence-based assays.

Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid (Dabcyl) moiety, used as a quencher in fluorescence resonance energy transfer (FRET) assays.

Uniqueness: this compound is unique due to its biotin moiety, which allows for strong and specific binding to streptavidin or avidin. This property makes it particularly valuable in applications requiring high-affinity interactions, such as affinity purification and detection assays.

Activité Biologique

Fmoc-Lys(Biotin)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-biotinyl-L-lysine, is a modified amino acid that plays a crucial role in peptide synthesis and bioconjugation. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha amino group of lysine, while the epsilon amino group is linked to biotin via an amide bond. Biotin is a vital cofactor known for its strong affinity to avidin and streptavidin, making this compound particularly valuable in various biological applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the coupling process, while the biotin moiety allows for the incorporation of biotin into peptides. This modification enables the creation of biotinylated peptides that are essential for numerous research applications.

Biological Activity

Binding Affinity : The primary biological activity of this compound arises from its ability to facilitate the incorporation of biotin into peptides. Biotinylated peptides exhibit a high binding affinity for avidin and streptavidin, which can be quantified using techniques such as surface plasmon resonance (SPR) and enzyme-linked assays. These interactions significantly enhance sensitivity in assays like enzyme-linked immunosorbent assays (ELISA) and Western blotting .

Applications in Research :

- Localization Studies : Biotinylated peptides are utilized to study the localization and distribution of cell surface receptors. By tagging peptides with detectable markers, researchers can visualize receptor distribution using microscopy techniques.

- Affinity Purification : These peptides are also employed in immunology and histochemistry for affinity purification, enabling researchers to isolate specific proteins from complex mixtures .

Case Studies

- Peptide Synthesis : A study demonstrated that using Fmoc-Lys(Dde)-OH along with biotin yielded high percentages of correctly synthesized products, showcasing its effectiveness in peptide synthesis strategies .

- Biosensing Applications : Research highlighted the use of biotinylated compounds in biosensing applications, where their strong and stable interactions with avidin were quantified, emphasizing their potential in molecular imaging and diagnostics .

Comparative Analysis

The following table summarizes various compounds related to this compound, highlighting their unique features:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Lys(DABCYL)-OH | Contains a DABCYL fluorophore | Primarily used for fluorescence applications |

| Fmoc-Lys(TF3)-OH | Incorporates a different fluorophore | Focused on fluorescence-based detection |

| Fmoc-Lys(Cy3)-OH | Cy3 fluorophore for imaging | Used in live-cell imaging applications |

| Fmoc-Lys(Cy5)-OH | Cy5 fluorophore for imaging | Offers near-infrared fluorescence capabilities |

| Fmoc-Lys(Ahx-Biotin)-OH | Contains a spacer (Ahx) between lysine and biotin | Enhances flexibility and binding efficiency |

Propriétés

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25-,26-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIBQNGDYNGUEZ-OBXRUURASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452858 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146987-10-2 | |

| Record name | Fmoc-Lys(biotinyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Fmoc-Lys(Biotin)-OH used in peptide synthesis based on the research provided?

A1: The research highlights the use of this compound for incorporating biotin tags into peptides during solid-phase peptide synthesis [, ]. The research paper specifically mentions its application in creating biotinylated versions of peptides derived from the Notch protein and its viral analogs. [] This biotinylation enables the researchers to study the interaction of these peptides with the target protein, CSL/CBF1, using techniques like affinity purification or ELISA.

Q2: What is the significance of incorporating this compound at the C-terminus of the peptide in this specific research context?

A2: In the research paper, incorporating this compound at the C-terminus serves a dual purpose:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.